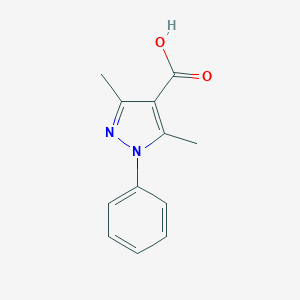

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-11(12(15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYTYYLNGJGJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346450 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61226-19-5 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide utilizes data from closely related analogs, namely 3,5-dimethyl-1-phenyl-1H-pyrazole and ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, to predict and interpret the spectroscopic characteristics of the target molecule. This approach allows for a robust understanding of the expected spectral features.

Molecular Structure and Key Spectroscopic Features

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups, a phenyl group, and a carboxylic acid group. These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Diagram: Molecular Structure and Functional Groups

Caption: Molecular structure highlighting the key functional groups.

Data Presentation: Predicted and Analog-Based Spectroscopic Data

The following tables summarize the expected and analog-based quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | > 10 | Singlet (broad) | The acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O. |

| Phenyl-H | 7.2 - 7.6 | Multiplet | Aromatic protons of the phenyl group. |

| C3-CH₃ | ~2.3 | Singlet | Methyl protons at position 3 of the pyrazole ring. |

| C5-CH₃ | ~2.5 | Singlet | Methyl protons at position 5 of the pyrazole ring. |

Data predicted based on general knowledge of NMR spectroscopy and analysis of similar structures.

Table 2: ¹³C NMR Spectroscopic Data of 3,5-dimethyl-1-phenyl-1H-pyrazole[1]

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | ~165-175 | Predicted for the target molecule. Not present in the analog. |

| C3 | 148.1 | |

| C5 | 138.4 | |

| C4 | 106.4 | The presence of the carboxylic acid group at this position in the target molecule will cause a significant downfield shift. |

| Phenyl C1' | 139.4 | |

| Phenyl C2', C6' | 124.0 | |

| Phenyl C3', C5' | 128.3 | |

| Phenyl C4' | 126.4 | |

| C3-CH₃ | 12.9 | |

| C5-CH₃ | 11.8 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N (Pyrazole Ring) | ~1600 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

Data predicted based on typical IR absorption frequencies for the respective functional groups.

Table 4: Mass Spectrometry Data of 3,5-dimethyl-1-phenyl-1H-pyrazole[1]

| Ion | m/z | Notes |

| [M+H]⁺ | 173 | For the analog. The target molecule, C₁₂H₁₂N₂O₂, has a molecular weight of 216.24 g/mol . The expected [M+H]⁺ would be around 217. |

| Major Fragments | - | Fragmentation of the target molecule would likely involve the loss of CO₂ (44 amu) and other characteristic fragments of the pyrazole and phenyl rings. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton may exchange with protic solvents.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for determining the molecular ion, while EI provides more extensive fragmentation information.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.

-

Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Mandatory Visualizations

Diagram: General Workflow of Spectroscopic Analysis

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis.

Diagram: Logical Relationships in Spectroscopic Data Interpretation

Caption: A diagram showing the relationship between spectroscopic techniques and the structural information they provide.

Technical Guide: Spectroscopic and Synthetic Overview of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the analytical and synthetic aspects of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 61226-19-5). Due to the limited availability of public domain experimental spectroscopic data for this specific molecule, this document presents data from a close structural analog, 3,5-dimethyl-1-phenyl-1H-pyrazole, to offer insights into its expected spectral characteristics. Furthermore, a proposed synthetic pathway and general experimental protocols for NMR and mass spectrometry analysis are detailed to guide researchers in the synthesis and characterization of this compound.

Physicochemical Properties

While comprehensive experimental data is scarce, the following properties for this compound have been reported:

| Property | Value |

| CAS Number | 61226-19-5 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Melting Point | 199-201 °C |

Spectroscopic Data (Analog Compound: 3,5-Dimethyl-1-phenyl-1H-pyrazole)

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for the analogous compound, 3,5-dimethyl-1-phenyl-1H-pyrazole (CAS 1131-16-4), which lacks the 4-carboxylic acid group.[1] This data provides a foundational understanding of the core pyrazole structure's spectral features.

¹H NMR Data

Solvent: CDCl₃ Frequency: 200 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.46-7.33 | m | 4H | Phenyl-H |

| 7.29-7.19 | m | 1H | Phenyl-H |

| 5.90 | s | 1H | Pyrazole C4-H |

| 2.25 | s | 6H | 2 x CH₃ |

¹³C NMR Data

Solvent: CDCl₃ Frequency: 50 MHz

| Chemical Shift (δ) ppm | Assignment |

| 148.1 | Pyrazole C3/C5 |

| 139.4 | Phenyl C1 |

| 138.4 | Pyrazole C3/C5 |

| 128.3 | Phenyl CH |

| 126.4 | Phenyl CH |

| 124.0 | Phenyl CH |

| 106.4 | Pyrazole C4 |

| 12.9 | CH₃ |

| 11.8 | CH₃ |

Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI)

| m/z | Assignment |

| 173 | [M+H]⁺ |

Expected Spectral Characteristics for this compound

The addition of a carboxylic acid group at the C4 position of the pyrazole ring is expected to introduce the following changes to the NMR and mass spectra:

-

¹H NMR:

-

The singlet at 5.90 ppm corresponding to the C4-H will be absent.

-

A new, broad singlet is expected in the downfield region (typically 10-13 ppm) corresponding to the carboxylic acid proton (-COOH).[2]

-

-

¹³C NMR:

-

The signal for the C4 carbon will shift significantly downfield.

-

A new signal corresponding to the carbonyl carbon (-COOH) will appear in the range of 160-180 ppm.[2]

-

-

Mass Spectrometry:

-

The molecular ion peak will be observed at m/z 216 for the neutral molecule or 217 for the [M+H]⁺ ion.

-

Characteristic fragmentation may involve the loss of H₂O (18 amu) and CO (28 amu).[3]

-

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole followed by oxidation of the resulting aldehyde.

Step 1: Vilsmeier-Haack Formylation

-

To a stirred solution of 3,5-dimethyl-1-phenyl-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The precipitated 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and dried.

Step 2: Oxidation to Carboxylic Acid

-

Dissolve the aldehyde from the previous step in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone), portion-wise while maintaining the temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture, which may involve quenching excess oxidant, filtration, extraction, and finally acidification to precipitate the carboxylic acid.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

Caption: Chemical structure of this compound.

Caption: Proposed synthetic workflow for this compound.

References

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid is limited. This guide provides a comprehensive overview based on the known physicochemical properties of the compound, data from structurally similar molecules, and established scientific principles for solubility and stability testing. The experimental protocols and visualizations are presented as standardized methodologies for researchers to generate specific data for this compound.

Executive Summary

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. An understanding of its solubility and stability is paramount for its handling, formulation, and the development of any potential applications. This document outlines the theoretical and expected solubility and stability profiles of this compound, provides detailed experimental protocols for their determination, and visualizes key experimental workflows and influencing factors.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below. These properties are crucial in predicting its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [2] |

| CAS Number | 61226-19-5 | [1] |

| Melting Point | 202°C | [3] |

| Appearance | Expected to be a solid at room temperature. | [4] |

The presence of a carboxylic acid functional group is a key determinant of the molecule's properties, enabling strong intermolecular hydrogen bonding which contributes to its relatively high melting point.[3]

Solubility Profile

Expected Solubility:

| Solvent Type | Expected Solubility | Rationale |

| Aqueous (Neutral pH) | Low | The non-polar phenyl and methyl groups are expected to limit solubility in neutral water. |

| Aqueous (Basic pH) | High | The carboxylic acid group will deprotonate in basic solutions (e.g., aqueous NaOH, NaHCO₃) to form a more soluble carboxylate salt. |

| Aqueous (Acidic pH) | Low | In acidic solutions, the carboxylic acid will remain protonated, and the pyrazole nitrogen atoms are weakly basic, not significantly contributing to solubility. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The carboxylic acid can form hydrogen bonds with these solvents, and the overall polarity is compatible. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating both polar and non-polar parts of the molecule. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | The polar carboxylic acid and pyrazole ring will limit solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selection of solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, hexane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer with a validated analytical method

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand for a short period to allow for sedimentation of the undissolved solid.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.

-

Analyze the concentration of the dissolved compound in the diluted sample using the validated analytical method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

The stability of this compound is critical for its storage and handling. Degradation can be influenced by factors such as pH, temperature, light, and oxygen.

Expected Stability:

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures.[3] However, elevated temperatures could lead to decarboxylation or other degradation pathways.

-

pH Stability: The compound is likely to be most stable in the acidic to neutral pH range. In strongly basic conditions, while solubility is increased, the carboxylate form may be more susceptible to certain degradation reactions. The pyrazole ring itself is generally stable.[5]

-

Photostability: Compounds with aromatic rings and conjugated systems can be susceptible to photodegradation. Exposure to UV or high-intensity visible light may lead to degradation.

-

Oxidative Stability: The pyrazole ring is generally resistant to oxidation, but the overall molecule's susceptibility to oxidation should be evaluated.[5]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify potential degradation products and pathways. These studies are typically performed according to ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber

-

Inert gas (e.g., nitrogen)

-

HPLC with a stability-indicating method (a method that can separate the parent compound from its degradation products)

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH and keep at room temperature or heat for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Experimental workflow for determining solubility and assessing stability.

Factors Affecting the Stability of this compound

Caption: Key environmental factors influencing the chemical stability.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound for researchers and drug development professionals. While specific experimental data is sparse in public literature, the provided protocols offer a robust framework for generating the necessary data to support further research and development. The structural characteristics of the molecule suggest that its solubility is highly pH-dependent, and its stability should be carefully evaluated under various environmental conditions. The successful application of this compound will rely on the thorough experimental characterization of these critical parameters.

References

An In-depth Technical Guide on the Core Fundamental Properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the fundamental properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document delves into the physicochemical characteristics, synthesis protocols, and known biological activities of this pyrazole derivative, presenting data in a structured and accessible format.

Physicochemical Properties

This compound is a heterocyclic organic compound with a molecular structure featuring a central pyrazole ring substituted with two methyl groups, a phenyl group, and a carboxylic acid group.

Structural and General Information

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 61226-19-5 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=O)O)C(=NN1C2=CC=CC=C2)C | - |

| InChI Key | LPYTYYLNGJGJGW-UHFFFAOYSA-N | - |

Quantitative Physicochemical Data

The available quantitative data for this compound is summarized below. It is important to note that some properties like boiling point, density, and pKa are not consistently reported in the available literature.

| Property | Value | Source |

| Melting Point | 199-201 °C | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Refractive Index | Not available | [1] |

Synthesis and Experimental Protocols

General Synthesis Pathway

A common route for the synthesis of pyrazole-4-carboxylic acids involves the reaction of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by formylation and subsequent oxidation.

dot

Caption: General synthesis pathway for this compound.

Postulated Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of similar pyrazole derivatives and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of phenylhydrazine.

-

The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction, forming the corresponding phenylhydrazone.

-

Cyclization is then induced, often by heating the reaction mixture, sometimes in the presence of an acid or base catalyst, to yield the pyrazole ring.

-

The crude product is isolated by cooling the reaction mixture and collecting the precipitate by filtration. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Vilsmeier-Haack Formylation

-

The synthesized pyrazole from the previous step is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position of the pyrazole ring.

-

This is typically achieved by treating the pyrazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at low temperatures, followed by heating.

-

After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized to precipitate the aldehyde product.

-

The crude aldehyde is collected by filtration, washed with water, and can be purified by recrystallization.

Step 3: Oxidation to Carboxylic Acid

-

The formyl group of the pyrazole-4-carbaldehyde is then oxidized to a carboxylic acid.

-

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) in an alkaline solution or chromium trioxide (CrO₃) in acetic acid.

-

The reaction is typically carried out at elevated temperatures and monitored for completion.

-

Upon completion, the reaction mixture is worked up to remove the oxidizing agent and by-products. The carboxylic acid product is then isolated by acidification, which causes it to precipitate.

-

The final product, this compound, is collected by filtration, washed, and dried. Further purification can be performed by recrystallization.

Biological Activities and Potential Applications

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole carboxylic acid have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2]

While specific quantitative biological data for this compound is limited in the public domain, the general activities of this class of compounds suggest its potential as a lead structure in drug discovery.

General Biological Activities of Pyrazole Carboxylic Acids

| Biological Activity | Description |

| Antimicrobial | Pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[2] The mechanism often involves the inhibition of essential microbial enzymes. |

| Anticancer | Several pyrazole-containing compounds are known to exhibit cytotoxic effects against various cancer cell lines.[2] Potential mechanisms include the inhibition of protein kinases and other signaling pathways involved in cell proliferation. |

| Anti-inflammatory | The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. |

| Enzyme Inhibition | Pyrazole carboxylic acids have been identified as potent inhibitors of various enzymes, such as long-chain L-2-hydroxy acid oxidase 2 (Hao2).[3] |

Logical Relationship of Pyrazole Core to Biological Activity

The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of biological activities. The following diagram illustrates this relationship.

dot

Caption: Relationship between pyrazole core modifications and biological activities.

Conclusion

This compound is a compound of interest within the broader class of pyrazole derivatives. While comprehensive data on its specific properties are still emerging, its structural features suggest potential for various applications in medicinal chemistry and drug development. The synthetic routes are well-established for this class of compounds, and the known biological activities of related pyrazoles provide a strong rationale for further investigation into the therapeutic potential of this specific molecule. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

In-Depth Technical Guide: 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid (CAS 61226-19-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS Number: 61226-19-5).

Core Properties

This compound is a pyrazole derivative with the molecular formula C₁₂H₁₂N₂O₂. Its chemical structure features a central pyrazole ring substituted with two methyl groups, a phenyl group, and a carboxylic acid group.

Physicochemical Data

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 61226-19-5 | [2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| Melting Point | 199-201 °C | |

| Appearance | Solid | |

| SMILES | CC1=NN(C2=CC=CC=C2)C(C)=C1C(=O)O | [2] |

| InChI Key | LPYTYYLNGJGJGW-UHFFFAOYSA-N |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound from the frequently cited "Synthesis, p. 753, 1986" could not be definitively retrieved, a general and plausible synthetic approach can be outlined based on established pyrazole synthesis methodologies. The most common route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthesis Pathway

A likely synthetic route would involve the reaction of ethyl 2-methyl-3-oxobutanoate (a β-ketoester) with phenylhydrazine. This reaction proceeds through a condensation mechanism to form a pyrazolone intermediate, which is then dehydrated to yield the aromatic pyrazole ring. Subsequent hydrolysis of the ester group would yield the final carboxylic acid product.

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol based on common laboratory practices for similar pyrazole syntheses. This protocol should be adapted and optimized by qualified personnel.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Phenylhydrazine

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Distilled water

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: After completion of the initial reaction, add a solution of sodium hydroxide (e.g., 2M aqueous solution) to the reaction mixture to hydrolyze the ester. Continue to reflux for an additional 1-2 hours.

-

Acidification and Precipitation: Cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to yield this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the readily available literature, the broader class of pyrazole derivatives is well-documented for a wide range of pharmacological activities.[3] This suggests that the title compound could be a valuable scaffold for drug discovery.

Potential as a PDE4 Inhibitor

Several studies have highlighted that 3,5-dimethylpyrazole derivatives can act as inhibitors of phosphodiesterase 4 (PDE4).[1][4] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.

Caption: Potential mechanism of action as a PDE4 inhibitor.

Potential as a Xanthine Oxidoreductase Inhibitor

Derivatives of 1-phenyl-pyrazole-4-carboxylic acid have been investigated as potent inhibitors of xanthine oxidoreductase (XOR).[5] XOR is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Inhibition of XOR is a key therapeutic strategy for managing these conditions.

Experimental Workflows in Drug Discovery

Given its chemical structure, this compound could be a starting point or a key intermediate in a drug discovery workflow.

Caption: A typical drug discovery workflow utilizing the title compound.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is incompatible with strong oxidizing agents, strong acids, and strong bases. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile chemical entity with a foundation in the well-established chemistry of pyrazoles. While specific biological data for this exact compound is not abundant in public literature, its structural motifs suggest significant potential for exploration in drug discovery, particularly in the areas of anti-inflammatory and metabolic diseases. The synthetic accessibility of this compound makes it an attractive starting point for the generation of compound libraries for screening and further development. Researchers are encouraged to explore its potential in various biological assays to uncover novel therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [oakwoodchemical.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

For Immediate Release

[City, State] – The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, are integral to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of pyrazole carboxylic acids, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Pyrazole's Discovery to its Carboxylated Congeners

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883.[1] However, the first synthesis of the parent pyrazole ring is credited to Hans von Pechmann in 1898, who accomplished this feat through the reaction of acetylene and diazomethane.[1]

The seminal work on pyrazole synthesis was the Knorr pyrazole synthesis , also reported by Ludwig Knorr in 1883.[2][3] This robust and versatile method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound and remains a fundamental strategy in heterocyclic chemistry to this day.[4][5]

While the initial focus was on the pyrazole core itself, the introduction of a carboxylic acid moiety significantly expanded the synthetic and therapeutic potential of this scaffold. The carboxylic acid group serves as a crucial handle for further chemical modifications, enabling the synthesis of a diverse range of derivatives such as esters, amides, and other functionalized molecules.[6][7] One of the earliest documented syntheses of a pyrazole carboxylic acid derivative was the preparation of cholest-4-eno[3,2-c]pyrazole-5-carboxylic acid by Ruzicka and colleagues in 1938.[8]

Key Synthetic Methodologies for Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids can be broadly categorized into several key strategies, each offering distinct advantages in terms of regioselectivity and substrate scope.

The Knorr Synthesis and its Variations

The Knorr synthesis is a cornerstone for the preparation of pyrazole-5-carboxylates. A common variation involves the condensation of a β-ketoester with a hydrazine.[5] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone, which can exist in tautomeric forms.

Generalized Experimental Protocol for Knorr Pyrazolone Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (1 equivalent) in a suitable solvent such as ethanol or 1-propanol.

-

Addition of Reagents: Add hydrazine hydrate or a substituted hydrazine (1-2 equivalents) to the solution. A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) with stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of a diazo compound with an alkyne is a powerful method for the synthesis of pyrazole carboxylic acids. This approach offers a high degree of regiocontrol. For instance, the reaction of ethyl diazoacetate with an α-methylene carbonyl compound can yield pyrazole-5-carboxylates.[1]

Vilsmeier-Haack and Related Formylation Reactions

The Vilsmeier-Haack reaction is a versatile method for the synthesis of pyrazole-4-carboxaldehydes, which can then be oxidized to the corresponding carboxylic acids.[9] The reaction typically involves the treatment of a hydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Generalized Experimental Protocol for Vilsmeier-Haack Formylation:

-

Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to chilled dimethylformamide.

-

Reaction with Hydrazone: Add the hydrazone substrate to the Vilsmeier reagent.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated.

-

Hydrolysis: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base to precipitate the pyrazole-4-carboxaldehyde.

-

Oxidation: The isolated aldehyde is then oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

Other Synthetic Routes

Other notable methods for introducing a carboxylic acid group onto a pyrazole ring include:

-

Oxidation of Alkylpyrazoles: Methyl or other alkyl groups on the pyrazole ring can be oxidized to carboxylic acids using strong oxidizing agents.[7]

-

Carboxylation via Organometallic Intermediates: Halogenated pyrazoles can be converted to their corresponding carboxylic acids through lithiation followed by quenching with carbon dioxide.

-

Hydrolysis of Nitriles and Esters: Pyrazole nitriles or esters, often synthesized through various cyclization strategies, can be hydrolyzed to the corresponding carboxylic acids.

Quantitative Data on Pyrazole Carboxylic Acids

The following tables summarize key quantitative data for representative pyrazole carboxylic acids, including their synthesis yields and biological activities.

| Compound | Synthetic Method | Yield (%) | Reference |

| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Condensation of dioxo-esters with hydrazine hydrate | Not specified | [10] |

| 1,3,5-Substituted Pyrazoles | Nano-ZnO catalyzed condensation of phenylhydrazine with ethyl acetoacetate | 95 | [3] |

| 3,4-Diarylpyrazoles | Suzuki coupling followed by reaction with hydrazine hydrate | 48-95 | [3] |

| 5-Substituted Pyrazoles | Condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines | 57-86 | [3] |

| Pyrazole-3-carboxylates | One-pot cyclization of hydrazone dianions with diethyl dioxalate | 53 | [3] |

| Compound Class | Target | Activity (IC50/EC50) | Reference |

| Pyrazole Carboxylic Acid Derivatives | Rat Long Chain L-2-hydroxy acid oxidase (Hao2) | Potent inhibitors | [11] |

| Pyrazole Carboxylic Acid Derivatives | KEAP1:NRF2 Protein-Protein Interaction | High-affinity binders | [12] |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Human Cancer Cell Lines (Huh7, MCF7, HCT116) | IC50 = 1.1 - 3.3 µM | [13] |

| 1H-pyrazole-4-carboxylic acid ethyl esters | IL-8 and fMLPOMe-stimulated neutrophil chemotaxis | IC50 = 0.19 - 2 nM | [13] |

| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | Candida albicans sterol 14-alpha demethylase (CYP51) | IC50 = 34.25 µg/mL | [14] |

Signaling Pathways and Experimental Workflows

Pyrazole carboxylic acids have been shown to modulate key signaling pathways implicated in various diseases.

KEAP1-NRF2 Signaling Pathway

A significant area of research focuses on pyrazole carboxylic acid derivatives as inhibitors of the Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction.[12] Under normal conditions, KEAP1 targets NRF2 for degradation. Inhibition of this interaction by pyrazole carboxylic acids leads to the stabilization and nuclear translocation of NRF2, which in turn activates the transcription of antioxidant and cytoprotective genes.

Caption: Inhibition of KEAP1 by Pyrazole Carboxylic Acids.

Experimental Workflow for Synthesis and Evaluation

A typical experimental workflow for the development of novel pyrazole carboxylic acids involves a multi-step process from synthesis to biological evaluation.

Caption: General workflow for pyrazole carboxylic acid drug discovery.

Conclusion

From their historical roots in the late 19th century to their current prominence in drug discovery, pyrazole carboxylic acids have demonstrated remarkable versatility and therapeutic potential. The foundational synthetic methods, such as the Knorr synthesis, continue to be refined and expanded upon, enabling the creation of vast libraries of novel derivatives. As our understanding of their biological targets and mechanisms of action deepens, pyrazole carboxylic acids are poised to remain a critical scaffold in the development of next-generation therapeutics.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

Theoretical Insights into 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific derivative, 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, represents a key structure within this class. Its unique arrangement of a phenyl ring, a pyrazole core, and a carboxylic acid moiety suggests significant potential for targeted drug design and the development of novel functional materials.

This technical whitepaper provides a comprehensive theoretical analysis of this compound. Due to the limited availability of direct experimental studies on this exact molecule, this guide leverages high-quality data from closely related analogues, particularly the crystallographically characterized 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, to infer its structural, spectroscopic, and electronic properties.[2] The methodologies and comparative data presented herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of pyrazole derivatives.

Molecular Structure and Geometry

The precise three-dimensional structure of a molecule is fundamental to understanding its reactivity and biological interactions. While a crystal structure for the title compound is not publicly available, an X-ray diffraction study of its immediate precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, provides invaluable insight into the core molecular geometry.[2]

The key structural feature is the dihedral angle between the pyrazole and phenyl rings, which was determined to be 68.41(16)° in the carbaldehyde analogue.[2] This significant twist is a result of steric hindrance between the substituents on the two rings. It is anticipated that this compound adopts a similar non-planar conformation. The carboxylic acid group at the 4-position is expected to be nearly coplanar with the pyrazole ring, analogous to the aldehyde group in the reference structure.[2]

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Molecular structure of the title compound.

Table 1: Key Geometric Parameters (Inferred from Analogue Data) Data derived from the crystal structure of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[2]

| Parameter | Atom Pair/Group | Expected Value |

| Bond Lengths (Å) | ||

| N1—N2 | ~1.37 Å | |

| N1—C5 | ~1.35 Å | |

| N2—C3 | ~1.34 Å | |

| C3—C4 | ~1.42 Å | |

| C4—C5 | ~1.41 Å | |

| N1—C(phenyl) | ~1.43 Å | |

| C4—C(carboxyl) | ~1.48 Å | |

| Bond Angles (°) | ||

| C5—N1—N2 | ~112° | |

| N1—N2—C3 | ~105° | |

| N2—C3—C4 | ~111° | |

| C3—C4—C5 | ~106° | |

| C4—C5—N1 | ~106° | |

| Torsion Angles (°) | ||

| Dihedral Angle | Phenyl Ring—Pyrazole Ring | ~68° |

| Dihedral Angle | Carboxyl Group—Pyrazole Ring | ~0-10° |

Theoretical and Experimental Protocols

Computational Methodology: Density Functional Theory (DFT)

Theoretical studies on pyrazole derivatives consistently employ Density Functional Theory (DFT) to predict molecular properties.[3][4] The B3LYP hybrid functional is the most commonly used method, paired with basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) for higher accuracy.[3][5]

A typical computational workflow for analyzing this compound would involve:

-

Geometry Optimization: Starting from an initial structure, the molecule's geometry is optimized to find the lowest energy conformation. This provides theoretical bond lengths, angles, and dihedral angles.

-

Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and predicts the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental results.[4]

-

Electronic Property Calculation: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic stability, reactivity, and potential for charge transfer interactions.

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts, which can be correlated with experimental data for structural confirmation.[5]

Caption: A typical DFT workflow for theoretical analysis.

Synthesis and Spectroscopic Characterization

The synthesis of pyrazole-4-carboxylic acids often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine, followed by functional group manipulation.[2] For the title compound, a plausible route involves the Vilsmeier-Haack formylation of 3,5-dimethyl-1-phenyl-1H-pyrazole to yield the 4-carbaldehyde intermediate, followed by oxidation to the carboxylic acid.

Experimental Protocols:

-

FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets on a spectrophotometer in the 4000–400 cm⁻¹ range.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃ with TMS as the internal standard.[5]

Predicted Spectroscopic and Electronic Data

Based on extensive literature on similar pyrazole derivatives, the following tables summarize the expected spectroscopic and electronic properties of the title compound.[6][7]

Table 2: Predicted FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3100–2500 | ν(O-H) | Broad band, characteristic of carboxylic acid H-bonding |

| ~3080–3030 | ν(C-H) | Aromatic C-H stretching (phenyl ring) |

| ~2980–2920 | ν(C-H) | Aliphatic C-H stretching (methyl groups) |

| ~1710–1680 | ν(C=O) | Carboxylic acid carbonyl stretching |

| ~1610–1580 | ν(C=C), ν(C=N) | Phenyl and pyrazole ring stretching vibrations |

| ~1450–1400 | δ(C-H) | Methyl group bending |

| ~1300–1200 | ν(C-O), δ(O-H) | C-O stretching coupled with O-H in-plane bending |

| ~950–900 | δ(O-H) | Out-of-plane bending of carboxylic acid dimer |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | |||

| -COOH | 12.0–13.0 | Broad singlet, concentration-dependent | |

| Phenyl-H | 7.3–7.6 | Multiplet | |

| C3-CH₃ | ~2.5 | Singlet | |

| C5-CH₃ | ~2.3 | Singlet | |

| ¹³C NMR | |||

| -COOH | ~165 | Carboxylic acid carbonyl | |

| Phenyl-C (ipso) | ~139 | Carbon attached to pyrazole | |

| Phenyl-C | 125–130 | Aromatic carbons | |

| Pyrazole C3, C5 | 140–150 | Carbons bearing methyl groups | |

| Pyrazole C4 | ~110 | Carbon bearing carboxyl group | |

| -CH₃ | 12–15 | Methyl carbons |

Table 4: Predicted Electronic Properties (from DFT)

| Parameter | Description | Predicted Value |

| HOMO Energy | Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO) | ~ 4.0 to 4.5 eV |

A relatively large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, a common feature for aromatic heterocyclic compounds.[4]

Conclusion

This technical guide provides a detailed theoretical framework for understanding the structural, spectroscopic, and electronic properties of this compound. By leveraging robust data from closely related, experimentally characterized analogues, we have established a reliable set of predicted geometric parameters, vibrational frequencies, NMR chemical shifts, and electronic characteristics. The outlined computational and experimental protocols offer a clear roadmap for future empirical investigations. This synthesized information serves as a valuable starting point for researchers aiming to explore this compound's potential in drug discovery, catalysis, and materials science, facilitating rational design and targeted synthesis of new pyrazole-based agents.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

Initial Biological Screening of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of direct biological screening data for this specific molecule, this guide draws upon published research on closely related 3,5-dimethyl pyrazole and 1-phenyl-pyrazole-4-carboxylic acid derivatives to infer its potential antimicrobial, anti-inflammatory, and anticancer activities. This document outlines detailed experimental protocols for these screenings and presents potential signaling pathways and experimental workflows. All quantitative data from analogous compounds are summarized for comparative analysis.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities. The pyrazole nucleus is a key pharmacophore in numerous approved drugs, demonstrating activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The compound this compound (Molecular Formula: C₁₂H₁₂N₂O₂, Molecular Weight: 216.24 g/mol , Melting Point: 199-201 °C) represents a scaffold with significant therapeutic potential. This guide details the putative initial biological screening of this compound based on the activities of its close structural analogs.

Synthesis

The synthesis of this compound can be achieved through a multi-step reaction sequence, adapted from established protocols for similar pyrazole-4-carboxylic acid derivatives.

A common synthetic route involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the target compound, this would likely involve the reaction of ethyl 2-cyano-3-oxobutanoate with phenylhydrazine to form a pyrazole intermediate, followed by hydrolysis to yield the carboxylic acid.

Workflow for the Synthesis of this compound:

Structural Elucidation of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural elucidation of novel pyrazole derivatives is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This guide focuses on the structural characterization of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule with potential for further functionalization and biological screening.

Molecular Structure and Properties

The foundational step in structural elucidation is the determination of the molecule's connectivity and fundamental properties.

Molecular Formula: C₁₂H₁₂N₂O₂[1]

Molecular Weight: 216.24 g/mol [2]

Melting Point: 199-201 °C[2]

The chemical structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural analogs.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 1H |

| Phenyl (ortho-H) | ~7.5 - 7.6 | Multiplet | 2H |

| Phenyl (meta-H) | ~7.4 - 7.5 | Multiplet | 2H |

| Phenyl (para-H) | ~7.3 - 7.4 | Multiplet | 1H |

| Methyl (-CH₃ at C3) | ~2.5 - 2.6 | Singlet | 3H |

| Methyl (-CH₃ at C5) | ~2.3 - 2.4 | Singlet | 3H |

Prediction based on data from related pyrazole structures and standard chemical shift tables.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Atom | Predicted Chemical Shift (δ) |

| Carboxylic Acid (C=O) | ~165 - 170 |

| Phenyl (C-ipso) | ~139 - 140 |

| Pyrazole (C3) | ~148 - 150 |

| Pyrazole (C5) | ~140 - 142 |

| Phenyl (C-ortho) | ~129 - 130 |

| Phenyl (C-meta) | ~128 - 129 |

| Phenyl (C-para) | ~125 - 127 |

| Pyrazole (C4) | ~110 - 112 |

| Methyl (-CH₃ at C3) | ~13 - 15 |

| Methyl (-CH₃ at C5) | ~11 - 13 |

Prediction based on data from 3,5-dimethyl-1-phenyl-1H-pyrazole and related structures.[3]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Absorption Range | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1720 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C=N (Pyrazole Ring) | 1550 - 1500 | Medium |

| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |

Prediction based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 199 | [M - OH]⁺ |

| 171 | [M - COOH]⁺ |

| 77 | [C₆H₅]⁺ |

Prediction based on the molecular weight and common fragmentation patterns of carboxylic acids and phenyl-containing compounds.

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol

The synthesis of the target compound can be achieved through the oxidation of the corresponding aldehyde, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Reaction Scheme:

3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde + Oxidizing Agent → this compound

Procedure:

-

Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

-

Prepare a solution of potassium permanganate (KMnO₄) (1.5 - 2.0 eq) in water.

-

Cool the pyrazole solution to 0-5 °C in an ice bath.

-

Add the KMnO₄ solution dropwise to the stirred pyrazole solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filter the mixture to remove the MnO₂ precipitate and wash the solid with water.

-

Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid (HCl).

-

The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Characterization Protocols

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra will be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample will be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) will be used as an internal standard (0.00 ppm).

Infrared Spectroscopy:

-

The IR spectrum will be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample will be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry:

-

The mass spectrum will be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

X-ray Crystallography:

-

Single crystals suitable for X-ray diffraction will be grown by slow evaporation of a saturated solution of the compound in a suitable solvent.

-

Data will be collected on a single-crystal X-ray diffractometer. The structure will be solved and refined using appropriate software packages. The crystallographic data for the related aldehyde can serve as a reference for expected bond lengths and angles.[4]

Visualizations of Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of the target molecule.

Caption: Proposed synthesis workflow for this compound.

Structural Elucidation Workflow

This diagram outlines the logical flow of experiments for the complete structural elucidation of the synthesized compound.

Caption: Logical workflow for the structural elucidation process.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the structural elucidation of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected analytical data has been compiled. The proposed synthetic and characterization protocols offer a clear path for researchers to produce and verify the structure of this compound. The visualizations provided are intended to clarify the experimental and logical workflows involved in this process. This guide serves as a valuable starting point for further investigation into the chemical and biological properties of this and related pyrazole derivatives.

References

Methodological & Application

The Synthetic Versatility of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Gateway to Bioactive Molecules

For Immediate Release

[City, State] – 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid has emerged as a pivotal building block in organic synthesis, offering a versatile scaffold for the development of a wide array of biologically active compounds. Its unique structural features make it a valuable precursor for the synthesis of novel derivatives, particularly amides and esters, which have demonstrated significant potential in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of new chemical entities for research and drug development.

Application Notes

This compound serves as a foundational molecule for the synthesis of various derivatives with promising pharmacological activities. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, and modifications at the carboxylic acid group allow for the fine-tuning of biological and physicochemical properties.

Key Applications:

-

Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Derivatives of this compound, particularly amides, have been investigated as potential anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[1][3]

-

Antimicrobial Compounds: The pyrazole scaffold has been incorporated into various compounds exhibiting antibacterial and antifungal activities.[4] Amide derivatives of pyrazole carboxylic acids are a common strategy to explore new antimicrobial agents.

-

Kinase Inhibitors: In the field of oncology, pyrazole-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. The carboxylic acid functionality can be converted to amides that interact with the hinge region of the kinase active site.

-

PDE4 Inhibitors: Derivatives of pyrazoles have been explored as phosphodiesterase 4 (PDE4) inhibitors, which are of interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The general synthetic utility of this compound is centered around the reactivity of its carboxylic acid group, which readily undergoes esterification and amidation reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amide and ester derivatives from this compound.

Protocol 1: Synthesis of N-Aryl/Alkyl-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamides via EDC/HOBt Coupling

This protocol describes a general method for the synthesis of amide derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to minimize racemization and improve efficiency.[5]

Materials:

-

This compound

-

Substituted aniline or alkylamine (1.0 - 1.2 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF (or DCM), add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired aniline or alkylamine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired amide.

Quantitative Data for Representative Amide Synthesis:

| Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | EDC·HCl, HOBt, DIPEA | DMF | 18 | 85 | [5] |

| 4-Fluoroaniline | EDC·HCl, HOBt, TEA | DCM | 24 | 82 | Adapted from[5] |

| Benzylamine | EDC·HCl, HOBt, DIPEA | DMF | 16 | 90 | Adapted from[5] |

Protocol 2: Synthesis of Ethyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate via Fischer Esterification

This protocol details the synthesis of the ethyl ester of this compound using the Fischer esterification method.[6]

Materials:

-

This compound

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Suspend this compound (1.0 equivalent) in absolute ethanol (used in excess as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with water (1x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl ester.

Quantitative Data for Representative Ester Synthesis:

| Alcohol | Catalyst | Time (h) | Yield (%) | Reference |

| Ethanol | H₂SO₄ | 6 | 92 | Adapted from[6][7] |

| Methanol | H₂SO₄ | 8 | 90 | Adapted from[6][7] |

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cerritos.edu [cerritos.edu]

- 7. researchgate.net [researchgate.net]

Synthesis of Novel Derivatives from 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel amide, ester, and hydrazide derivatives from 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This class of compounds holds significant promise in the development of new therapeutic agents due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The modification of the carboxylic acid group at the 4-position of the 3,5-dimethyl-1-phenyl-1H-pyrazole core offers a versatile platform for the synthesis of a wide array of novel derivatives. This allows for the fine-tuning of their physicochemical properties and biological activities. Recent studies have highlighted the potential of these derivatives as potent antimicrobial and anticancer agents.[2][3] Furthermore, some pyrazole derivatives have been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.[4][5]

Data Presentation

The following tables summarize the quantitative biological activity data for representative derivatives of this compound.

Table 1: Antimicrobial Activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide Derivatives

| Compound ID | Derivative | Test Organism | MIC (µg/mL) | Reference |

| 1a | N-(4-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Escherichia coli | 125 | [2] |

| 1b | N-(4-fluorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Escherichia coli | 250 | [2] |

| 1c | N-(4-bromophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Escherichia coli | 250 | [2] |

| 1d | N-(4-methylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Escherichia coli | 500 | [2] |

| 2a | N-(4-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Staphylococcus aureus | 250 | [2] |

| 2b | N-(4-fluorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Staphylococcus aureus | 500 | [2] |

| 2c | N-(4-bromophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Staphylococcus aureus | 250 | [2] |

| 2d | N-(4-methylphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Staphylococcus aureus | 500 | [2] |

| 3a | N-(4-chlorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Aspergillus niger | 500 | [2] |

| 3b | N-(4-fluorophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Aspergillus niger | 500 | [2] |

| 3c | N-(4-bromophenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide | Aspergillus niger | 500 | [2] |